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Introduction
Solnatide (also known as AP301) is a synthetic cyclic peptide that mimics the lectin-like

domain of human tumor necrosis factor-alpha (TNF-α). It is under investigation as a therapeutic

agent for conditions characterized by pulmonary edema, such as Acute Respiratory Distress

Syndrome (ARDS). The primary mechanism of action of Solnatide is the activation of the

epithelial sodium channel (ENaC), a key regulator of fluid balance in the lungs. This technical

guide provides an in-depth overview of the molecular mechanisms, experimental protocols

used to elucidate its function, and quantitative data regarding its interaction with ENaC.

Molecular Mechanism of Action
Solnatide directly activates ENaC, which is located on the apical membrane of alveolar

epithelial cells. This activation leads to an increase in sodium ion influx into the cells, creating

an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the

interstitium, thereby resolving pulmonary edema.

The interaction of Solnatide with ENaC is multifaceted and involves several key aspects:

Glycosylation Dependence: The activation of ENaC by Solnatide is critically dependent on

the N-linked glycosylation of the extracellular domains of the channel subunits. Studies have

shown that removal of these glycan moieties abolishes the activating effect of Solnatide.
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Subunit Interaction: Solnatide interacts with the α-subunit of the ENaC heterotrimer.

Molecular docking studies have identified a potential binding site at the interface between the

second transmembrane domain and the C-terminal domain of the α-subunit.

Increased Open Probability: Solnatide increases the open probability (Po) of the ENaC

channel, meaning that the channel spends more time in an open and conductive state. This

leads to a greater overall sodium current.

Role of MARCKS and PIP2: The signaling pathway may also involve the Myristoylated

Alanine-Rich C Kinase Substrate (MARCKS) protein and phosphatidylinositol 4,5-

bisphosphate (PIP2). MARCKS can sequester PIP2, a phospholipid known to regulate ENaC

activity. It is proposed that Solnatide's interaction with ENaC may influence the ENaC-

MARCKS-PIP2 complex, although the precise mechanism is still under investigation.

Signaling Pathway of Solnatide-Mediated ENaC
Activation
The following diagram illustrates the proposed signaling pathway for Solnatide's activation of

ENaC.
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Proposed signaling pathway of Solnatide-mediated ENaC activation.

Quantitative Data
The following tables summarize the available quantitative data on the interaction of Solnatide
and its analog AP318 with ENaC.

Table 1: Dose-Response of Solnatide on ENaC Activity

Cell Line
ENaC
Expression

Solnatide
Concentration

Effect on
Amiloride-
Sensitive
Current

Reference

A549 Endogenous
54.7 ± 1.0 nM

(EC50)
Activation

HEK-293

Transiently

expressed αβγ-

hENaC

54.7 ± 2.2 nM

(EC50)
Activation

CHO

Transiently

expressed αβγ-

hENaC

58.1 ± 1.9 nM

(EC50)
Activation

HEK-293

Transiently

expressed δβγ-

hENaC

Dose-dependent

activation
Activation

Table 2: EC50 Values for Solnatide and AP318 on Wild-Type and Mutant ENaC

ENaC Construct Solnatide (nM) AP318 (nM) Reference

Wild-Type αβγ 54.7 ± 2.2 Not Reported

PHA-1B Mutants
Generally higher

EC50 than WT

Generally higher

EC50 than WT
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Experimental Protocols
This section details the key experimental protocols used to characterize the activation of ENaC

by Solnatide.

Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity across the entire cell

membrane.

Objective: To measure the effect of Solnatide on amiloride-sensitive sodium currents mediated

by ENaC.

Cell Lines:

HEK-293 cells: Stably or transiently transfected to express human α, β, and γ ENaC

subunits.

A549 cells: A human alveolar epithelial cell line that endogenously expresses ENaC.

Solutions:

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10

Glucose. pH adjusted to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM): 125 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2

ATP, and 0.1 GTP. pH adjusted to 7.4 with CsOH.

Protocol:

Culture cells on glass coverslips to sub-confluent levels.

Place a coverslip in the recording chamber on the stage of an inverted microscope and

perfuse with the extracellular solution.

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular

solution.
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Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with

the cell membrane.

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the

whole-cell configuration.

Clamp the cell membrane potential at a holding potential of -60 mV or -100 mV.

Apply voltage steps or ramps to elicit ionic currents. A typical protocol involves stepping the

voltage from the holding potential to a range of test potentials (e.g., -100 mV to +80 mV in 20

mV increments).

Establish a baseline recording of the whole-cell current.

Apply Solnatide at various concentrations to the bath solution and record the change in

current.

At the end of the experiment, apply the ENaC blocker amiloride (10 µM) to the bath to

determine the amiloride-sensitive component of the current.

The Solnatide-induced ENaC current is calculated by subtracting the current in the

presence of amiloride from the current in the presence of Solnatide.

Data Analysis:

Generate current-voltage (I-V) relationship curves.

Calculate dose-response curves and determine the EC50 value for Solnatide.
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Workflow for Whole-Cell Patch-Clamp Experiments.
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Cell Surface Biotinylation and Western Blotting
This method is used to determine the expression of ENaC subunits on the cell surface and to

assess their glycosylation state.

Objective: To quantify the amount of ENaC protein at the plasma membrane and analyze its

glycosylation pattern in response to Solnatide treatment.

Protocol:

A. Cell Surface Biotinylation:

Culture cells to confluency in culture plates.

Wash cells three times with ice-cold PBS.

Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-

Biotin) in PBS for 30 minutes at 4°C to label cell surface proteins.

Quench the biotinylation reaction by washing with a quenching buffer (e.g., PBS containing

glycine or Tris).

Lyse the cells in a lysis buffer containing protease inhibitors.

Clarify the cell lysates by centrifugation.

Incubate a portion of the cell lysate with streptavidin-agarose beads to pull down biotinylated

(cell surface) proteins.

Wash the beads extensively to remove non-specifically bound proteins.

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

B. Western Blotting:

Separate the eluted cell surface proteins and total cell lysates by SDS-PAGE.

Transfer the proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-

specific antibody binding.

Incubate the membrane with primary antibodies specific for the α, β, or γ subunits of ENaC.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image

the blot.

C. Glycosylation Analysis:

To confirm glycosylation, treat protein lysates with Peptide-N-Glycosidase F (PNGase F) to

remove N-linked glycans before SDS-PAGE. A shift in the molecular weight of the ENaC

subunits after PNGase F treatment indicates glycosylation.

Data Analysis:

Quantify the band intensities using densitometry software.

Compare the levels of cell surface ENaC in control versus Solnatide-treated cells.
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Workflow for Cell Surface Biotinylation and Western Blotting.
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Conclusion
Solnatide represents a promising therapeutic approach for the treatment of pulmonary edema

by directly targeting and activating the epithelial sodium channel ENaC. Its mechanism of

action, which is dependent on the glycosylation of the channel and involves an increase in its

open probability, has been elucidated through a combination of electrophysiological and

biochemical techniques. The detailed experimental protocols and quantitative data presented in

this guide provide a comprehensive resource for researchers and drug development

professionals working on ENaC modulators and therapies for pulmonary diseases. Further

research is warranted to fully delineate the intricate signaling pathways involved in Solnatide's

To cite this document: BenchChem. [Solnatide: A Technical Guide to its Activation of the
Epithelial Sodium Channel (ENaC)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610915#epithelial-sodium-channel-activation-by-
solnatide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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